(4-Chlorobutoxy)trimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

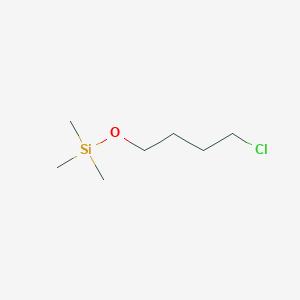

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutoxy(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYSACBOPSZOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483786 | |

| Record name | Silane, (4-chlorobutoxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13617-19-1 | |

| Record name | Silane, (4-chlorobutoxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chlorobutoxy)trimethylsilane: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Chlorobutoxy)trimethylsilane, a versatile bifunctional molecule of significant interest in chemical synthesis and materials science. This document details a common synthetic route and outlines the key characterization parameters for this compound, presenting data in a clear and accessible format for researchers and professionals in drug development and related fields.

Introduction

This compound is a linear organosilicon compound featuring a terminal chloroalkane and a trimethylsilyl ether group. This unique structure allows for orthogonal reactivity, making it a valuable building block in organic synthesis. The trimethylsilyl ether serves as a protecting group for the alcohol functionality, which can be easily removed under specific conditions. The terminal chlorine atom acts as a good leaving group, susceptible to nucleophilic substitution reactions. These properties make this compound a useful reagent for introducing a four-carbon spacer with a reactive handle, particularly in the development of novel therapeutic agents and for surface modification applications.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the silylation of 4-chlorobutanol with a suitable trimethylsilylating agent. A widely used and efficient method employs chlorotrimethylsilane in the presence of a tertiary amine base, such as triethylamine or imidazole, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

An alternative approach involves the ring-opening of tetrahydrofuran (THF) with a dichlorodiorganosilane in the presence of a catalyst like chloroplatinic acid, though this method is generally less common for the specific synthesis of this compound.

Experimental Protocol: Silylation of 4-Chlorobutanol

This protocol describes a general procedure for the synthesis of this compound from 4-chlorobutanol and chlorotrimethylsilane.

Materials:

-

4-Chlorobutanol

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Triethylamine (Et₃N) or Imidazole

-

Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O) as solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

To a stirred solution of 4-chlorobutanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add chlorotrimethylsilane (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic and physical methods.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.[1][2]

| Property | Value |

| Chemical Formula | C₇H₁₇ClOSi |

| Molecular Weight | 180.75 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 79-80 °C at 20 mmHg |

| Density | 0.935 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.432 |

| CAS Number | 13617-19-1 |

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected characteristic signals based on its structure are outlined below. This data is crucial for confirming the successful synthesis and purity of the compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show the following signals:

-

A sharp singlet around δ 0.1 ppm corresponding to the nine equivalent protons of the trimethylsilyl group ((CH₃)₃Si-).

-

A triplet around δ 3.6 ppm for the two protons of the methylene group adjacent to the oxygen atom (-O-CH₂-).

-

A triplet around δ 3.5 ppm for the two protons of the methylene group adjacent to the chlorine atom (-CH₂-Cl).

-

Two multiplets (likely quintets or complex multiplets) between δ 1.6 and 1.9 ppm for the four protons of the two central methylene groups (-CH₂-CH₂-).

-

-

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum should display the following distinct peaks:

-

A signal around δ -2 ppm for the three equivalent methyl carbons of the trimethylsilyl group ((CH₃)₃Si-).

-

A peak around δ 62 ppm for the carbon of the methylene group attached to the oxygen atom (-O-CH₂-).

-

A signal around δ 45 ppm for the carbon of the methylene group bonded to the chlorine atom (-CH₂-Cl).

-

Two signals in the range of δ 28-32 ppm for the two central methylene carbons (-CH₂-CH₂-).

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl and trimethylsilyl groups.

-

1250 cm⁻¹ and 840 cm⁻¹: Characteristic Si-C stretching and rocking vibrations of the trimethylsilyl group.

-

1100-1050 cm⁻¹: Strong C-O-Si stretching vibration.

-

750-650 cm⁻¹: C-Cl stretching vibration.

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 180 and 182 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the cleavage of the Si-O bond, leading to characteristic silyl fragments.

Logical Workflow and Diagrams

Synthesis Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for the preparation of this valuable bifunctional reagent. The outlined characterization data provides a basis for quality control and confirmation of the product's identity. The versatility of this compound makes it a significant tool for researchers and professionals in organic synthesis, drug discovery, and materials science.

References

An In-depth Technical Guide to (4-Chlorobutoxy)trimethylsilane: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorobutoxy)trimethylsilane is a bifunctional organosilicon compound of significant interest in organic synthesis and materials science. Its unique structure, featuring a reactive chlorobutyl group and a stable trimethylsilyl ether, allows for a range of chemical transformations, making it a valuable building block for the introduction of a protected hydroxylated four-carbon chain and for surface modification applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with detailed experimental protocols and visualizations to support its application in research and development.

Core Physicochemical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.[1][2]

| Property | Value |

| Molecular Formula | C₇H₁₇ClOSi |

| Molecular Weight | 180.75 g/mol |

| CAS Number | 13617-19-1 |

| Physical Form | Liquid |

| Purity | Typically ≥97% |

| Storage Temperature | Refrigerator (2-8 °C) or -20 °C[1][2] |

Note: Specific values for boiling point, density, and refractive index are not consistently reported in publicly available literature and may vary depending on purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of 4-chloro-1-butanol. This reaction protects the hydroxyl group as a trimethylsilyl (TMS) ether, preventing its interference in subsequent reactions involving the chloro-substituent.

Experimental Protocol: Silylation of 4-Chloro-1-butanol

Materials:

-

4-Chloro-1-butanol

-

Chlorotrimethylsilane (TMSCl)[3]

-

Anhydrous triethylamine (Et₃N) or imidazole

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of 4-chloro-1-butanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR (Proton NMR):

-

δ ~0.1 ppm (s, 9H): The nine equivalent protons of the trimethylsilyl group.

-

δ ~1.7-1.9 ppm (m, 4H): The four protons of the two central methylene groups of the butyl chain (-CH₂-CH₂-).

-

δ ~3.5-3.6 ppm (t, 2H): The two protons of the methylene group adjacent to the chlorine atom (-CH₂-Cl).

-

δ ~3.6-3.7 ppm (t, 2H): The two protons of the methylene group adjacent to the silyl ether oxygen (-O-CH₂-).

¹³C NMR (Carbon NMR):

-

δ ~-0.5 ppm: The carbon atoms of the trimethylsilyl group.

-

δ ~29-31 ppm: The two central carbon atoms of the butyl chain.

-

δ ~45 ppm: The carbon atom bonded to the chlorine atom.

-

δ ~62 ppm: The carbon atom bonded to the silyl ether oxygen.

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by two primary functionalities: the trimethylsilyl ether and the terminal alkyl chloride. The TMS ether serves as a protecting group for the primary alcohol, which is stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride ion sources. The alkyl chloride is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is a good leaving group, allowing for a variety of nucleophilic substitution reactions to introduce different functional groups at the terminus of the butyl chain.[2]

This protocol describes the conversion of the terminal chloride to an azide, a versatile functional group for click chemistry and the synthesis of amines.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude (4-azidobutoxy)trimethylsilane.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: General scheme for nucleophilic substitution reactions.

This protocol outlines the reaction with a primary amine to form a secondary amine, a common transformation in drug discovery and development.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile or DMF

-

Standard laboratory glassware

Procedure:

-

To a solution of the primary amine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add this compound (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Deprotection of the Trimethylsilyl Ether

The TMS ether can be readily removed to unveil the primary alcohol when desired.

Materials:

-

(4-Substituted-butoxy)trimethylsilane derivative

-

Hydrochloric acid (HCl) in methanol or acetic acid

-

Methanol or Tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure:

-

Dissolve the silyl ether in methanol or THF.

-

Add a catalytic amount of a protic acid (e.g., a few drops of 1M HCl or a solution of acetic acid in water).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the deprotected alcohol.

Caption: Workflow for the deprotection of the TMS ether.

Conclusion

This compound is a versatile reagent that offers a convenient platform for the introduction of a functionalizable four-carbon linker in organic synthesis. Its distinct reactive sites allow for selective transformations, making it a valuable tool for medicinal chemists and materials scientists. The experimental protocols provided herein serve as a starting point for the synthesis and application of this compound, and can be adapted and optimized for specific research needs. Careful handling and adherence to standard laboratory safety procedures are essential when working with this and all chemical reagents.

References

(4-Chlorobutoxy)trimethylsilane CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Chlorobutoxy)trimethylsilane, a bifunctional organosilicon compound of interest in chemical synthesis and materials science. This document consolidates its chemical identity, including its Chemical Abstracts Service (CAS) number, and presents a summary of its spectral properties. Detailed experimental protocols for its synthesis and characterization are outlined to support its application in research and development.

Chemical Identity

-

Chemical Name: this compound

-

Molecular Formula: C₇H₁₇ClOSi[1]

-

Molecular Weight: 180.75 g/mol

-

Synonyms: 1-(Trimethylsilyloxy)-4-chlorobutane, 4-Trimethylsiloxychlorobutane

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Purity | Typically ≥95% |

| Storage Conditions | Store in a cool, dry, well-ventilated area |

Spectral Data

Due to the limited availability of public spectral data for this compound, representative spectral data for structurally similar compounds and functional groups are provided below for reference. Researchers should perform their own spectral analysis for definitive characterization.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR signals for this compound are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~3.5 | Triplet | 2H | -CH₂-CH₂ -Cl |

| ~1.8 | Multiplet | 2H | -CH₂-CH₂ -CH₂-Cl |

| ~1.6 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂- |

| ~0.1 | Singlet | 9H | -Si(CH₃ )₃ |

¹³C NMR Spectroscopy (Predicted)

The anticipated carbon NMR signals for this compound are as follows:

| Chemical Shift (ppm) | Assignment |

| ~63 | -O-C H₂- |

| ~45 | -C H₂-Cl |

| ~32 | -C H₂-CH₂-Cl |

| ~29 | -O-CH₂-C H₂- |

| ~0 | -Si(C H₃)₃ |

Infrared (IR) Spectroscopy (Predicted)

Key infrared absorption bands expected for this compound include:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 2960-2850 | C-H stretch (alkyl) |

| 1250, 840, 750 | Si-C stretch and deformation in -Si(CH₃)₃ |

| 1100-1000 | C-O-Si stretch |

| 750-650 | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns characteristic of silyl ethers and alkyl halides. Key predicted fragments include:

| m/z | Fragment Ion |

| 165 | [M - CH₃]⁺ |

| 149 | [M - Cl]⁺ |

| 103 | [Si(CH₃)₃O]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the silylation of 4-chloro-1-butanol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base.

Materials:

-

4-Chloro-1-butanol

-

Chlorotrimethylsilane

-

Anhydrous pyridine (or another suitable base like triethylamine)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a stirred solution of 4-chloro-1-butanol and anhydrous pyridine in anhydrous diethyl ether, cooled in an ice bath, add chlorotrimethylsilane dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Logical Relationship of Spectral Data

Caption: The logical flow for structural confirmation using various spectral techniques.

References

Navigating the Reactivity of the Chlorobutyl Group within Silyl Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the chlorobutyl functional group when incorporated into silyl ether structures. While silyl ethers are widely recognized for their role as protecting groups for alcohols, the inclusion of a reactive alkyl halide on the silicon atom introduces a versatile handle for further synthetic transformations. This guide will delve into the synthesis of these bifunctional molecules and the subsequent reactivity of the chlorobutyl moiety, with a focus on nucleophilic substitution and intramolecular cyclization reactions.

Introduction: The Dual Functionality of Chlorobutyl Silyl Ethers

Silyl ethers are a cornerstone of modern organic synthesis, prized for their ease of installation and removal under specific conditions, providing robust protection for hydroxyl groups.[1] The introduction of a chlorobutyl group onto the silicon atom, creating structures such as (4-chlorobutyl)dimethylsilyl ethers, imparts a dual reactivity to the molecule. This allows for a strategic two-step functionalization: initial protection of an alcohol followed by a subsequent reaction at the chloro-terminated butyl chain. This approach opens avenues for the synthesis of complex molecules where precise, stepwise modifications are required.

The core of this guide focuses on the chemistry of the C-Cl bond within the chlorobutyl group, a functionality ripe for nucleophilic substitution and intramolecular cyclization reactions. Understanding the factors that govern the reactivity of this group is paramount for its effective utilization in synthetic strategies.

Synthesis of (4-Chlorobutyl)dimethylsilyl Ethers

The primary route to accessing (4-chlorobutyl)dimethylsilyl ethers involves the reaction of an alcohol with (4-chlorobutyl)dimethylsilyl chloride in the presence of a suitable base. This reaction follows the general mechanism of silyl ether formation.

Experimental Protocol: General Procedure for the Synthesis of a (4-Chlorobutyl)dimethylsilyl Ether

To a solution of the desired alcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, typically a tertiary amine like triethylamine or imidazole. The mixture is stirred at room temperature, and (4-chlorobutyl)dimethylsilyl chloride is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as liquid-liquid extraction and column chromatography.

Reactivity of the Chlorobutyl Group: Nucleophilic Substitution

The primary mode of reactivity for the chlorobutyl group in these silyl ethers is nucleophilic substitution at the terminal carbon atom. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions of (4-Chlorobutyl)dimethylsilyl Ethers

| Nucleophile | Product Functional Group | Reaction Conditions | Typical Yield (%) |

| Azide (e.g., NaN₃) | Alkyl Azide | DMF, 60-80 °C | > 90 |

| Cyanide (e.g., KCN) | Nitrile | DMSO, 90 °C | 80-90 |

| Iodide (e.g., NaI) | Alkyl Iodide | Acetone, reflux | > 95 |

| Thiolate (e.g., R-SNa) | Thioether | THF, rt | 85-95 |

| Amine (e.g., R-NH₂) | Secondary/Tertiary Amine | Acetonitrile, reflux | 70-85 |

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

A solution of the (4-chlorobutyl)dimethylsilyl ether in dimethylformamide (DMF) is treated with an excess of sodium azide. The reaction mixture is heated to 60-80 °C and stirred until TLC analysis indicates the complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with water and extracted with a suitable organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude azide can be purified by column chromatography.

Intramolecular Cyclization: Formation of Cyclic Silyl Ethers

A particularly interesting application of ω-haloalkylsilyl ethers is their use in intramolecular cyclization reactions. When the protected alcohol contains a nucleophilic moiety, it can undergo an intramolecular reaction with the electrophilic carbon of the chlorobutyl chain, leading to the formation of a cyclic silyl ether. This strategy is highly valuable for the construction of cyclic systems.

The success of such cyclizations is dependent on several factors, including the length of the alkyl chain, the nature of the internal nucleophile, and the reaction conditions. The 4-chlorobutyl group is well-suited for the formation of five- and six-membered rings, which are thermodynamically and kinetically favored.

Experimental Protocol: Base-Induced Intramolecular Cyclization of a Hydroxy-Tethered (4-Chlorobutyl)silyl Ether

To a solution of the silyl ether derived from a diol (where one hydroxyl group is protected as the silyl ether and the other is free) in an anhydrous solvent such as THF, a strong, non-nucleophilic base like sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. After drying and concentration, the cyclic silyl ether is purified by chromatography.

Conclusion and Future Perspectives

The incorporation of a chlorobutyl group into a silyl ether framework provides a powerful synthetic tool, enabling a sequential protection-functionalization strategy. The reactivity of the terminal chloride is analogous to that of a primary alkyl chloride, readily undergoing nucleophilic substitution with a variety of nucleophiles. Furthermore, this functionality allows for elegant intramolecular cyclization reactions to form valuable cyclic ether systems. For researchers and professionals in drug development and materials science, mastering the reactivity of these bifunctional silyl ethers opens up new possibilities for the design and synthesis of novel molecular architectures. Future work in this area may focus on expanding the range of functionalized alkyl chains and exploring catalytic methods for the transformation of the terminal halide.

References

The Trimethylsilyl Group: A Linchpin in Achieving Reaction Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trimethylsilyl (TMS) group, with its unique steric and electronic properties, has emerged as a powerful and versatile tool in modern organic synthesis. Its ability to act as a temporary protecting group, a steric directing group, and an electronic modulator allows chemists to exert precise control over the chemo-, regio-, and stereoselectivity of a wide array of chemical transformations. This technical guide provides a comprehensive overview of the multifaceted roles of the TMS group in directing reaction selectivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Trimethylsilyl Group as a Versatile Protecting Group

The most common application of the TMS group is the temporary protection of reactive functional groups, particularly alcohols, amines, and carboxylic acids.[1][2][3] By converting a protic functional group into its corresponding trimethylsilyl derivative, its reactivity is masked, allowing for subsequent chemical manipulations that would otherwise be incompatible.[4]

The TMS group offers several advantages as a protecting group:

-

Ease of Installation and Removal: TMS ethers, for instance, are readily formed from alcohols using trimethylsilyl chloride (TMSCl) in the presence of a base and can be cleaved under mild acidic conditions or with fluoride ion sources.[3][5]

-

Inertness: Trimethylsilyl ethers are generally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and many oxidizing agents.[6]

-

Increased Volatility: The introduction of a TMS group often increases the volatility of a compound, facilitating its analysis by gas chromatography and mass spectrometry.[3]

Quantitative Data on TMS Protection and Deprotection

| Substrate (Alcohol) | Silylating Agent | Base | Solvent | Time | Yield (%) | Reference |

| Primary Alcohol | TMSCl (1.1 equiv) | Imidazole (2.2 equiv) | DMF | - | >95% | [7] |

| Secondary Alcohol | TMSCl (1.2 equiv) | Triethylamine | DCM | 1 h | ~90% | |

| Phenol | TMSCl (1.5 equiv) | Pyridine | DCM | 30 min | >98% |

| Substrate (TMS Ether) | Deprotection Reagent | Solvent | Time | Yield (%) | Reference |

| Primary TMS Ether | 1N HCl (catalytic) | Dichloromethane | 30 min | >95% | [5] |

| Secondary TMS Ether | K2CO3 | Methanol | 1-2 h | High | [8] |

| Aryl TMS Ether | TBAF (1M in THF) | THF | 2-16 h | High | [5] |

Experimental Protocols

Protection of a Primary Alcohol as a Trimethylsilyl (TMS) Ether:

-

Reagents and Materials: Primary alcohol (1.0 equiv), Trimethylsilyl chloride (TMSCl, 1.2 equiv), Triethylamine (1.5 equiv), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add TMSCl dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the TMS ether.

-

Deprotection of a Trimethylsilyl (TMS) Ether using Acidic Conditions:

-

Reagents and Materials: TMS-protected alcohol (1.0 equiv), 1N Hydrochloric acid (HCl), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the TMS-protected alcohol in DCM.

-

Add a few drops of 1N HCl to the solution.

-

Stir the mixture at room temperature for 30 minutes, monitoring by TLC.

-

Once the deprotection is complete, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[5]

-

Logical Workflow for TMS Protection/Deprotection

Caption: Workflow illustrating the use of TMS as a protecting group.

Stereoselectivity Control by the Trimethylsilyl Group

The steric bulk and electronic nature of the TMS group play a crucial role in directing the stereochemical outcome of various reactions. A prime example is the Peterson Olefination, a powerful method for the synthesis of alkenes.[9][10]

The Peterson Olefination

The Peterson olefination involves the reaction of an α-silyl carbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[9][11] The stereochemical outcome of the elimination is highly dependent on the reaction conditions, providing a route to either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane.[9][11]

-

Acid-catalyzed elimination proceeds via an anti-elimination pathway.

-

Base-catalyzed elimination proceeds via a syn-elimination pathway through a cyclic silaoxetane intermediate.

The stereoselectivity of the initial addition of the α-silyl carbanion to the carbonyl compound is influenced by the steric bulk of the silyl group. While smaller silyl groups may lead to the threo-adduct, bulkier groups like tert-butyldiphenylsilyl often favor the formation of the erythro-isomer.[12][13]

Quantitative Data on Peterson Olefination Stereoselectivity

| Aldehyde/Ketone | α-Silyl Carbanion Reagent | Elimination Conditions | Product (E/Z ratio) | Yield (%) | Reference |

| Benzaldehyde | (Trimethylsilyl)methyllithium | H+ | - | 86 | [11] |

| Substituted N-benzylideneaniline | α,α-bis(trimethylsilyl)toluene | TBAF | 99:1 (E) | High | [14] |

| α-Silyl aldehyde | n-Butyllithium | KH | Z-alkene | 87-90 | [12] |

| α-Silyl aldehyde | n-Butyllithium | Boron trifluoride | E-alkene | 87-90 | [12] |

Experimental Protocol for Peterson Olefination

-

Reagents and Materials: Ketone (1.0 equiv), (Trimethylsilyl)methyllithium (TMSCH₂Li, 4.0 equiv), Diethyl ether, Methanol, p-Toluenesulfonic acid (10.0 equiv).

-

Procedure:

-

To a solution of the ketone in diethyl ether under an argon atmosphere, add (trimethylsilyl)methyllithium at 25 °C.

-

Stir the resulting mixture for 30 minutes.

-

Add methanol and p-toluenesulfonic acid and stir for 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography to afford the olefin.[11]

-

Signaling Pathway for Stereoselective Peterson Olefination

Caption: Stereoselective pathways in the Peterson Olefination.

Regioselectivity Control by the Trimethylsilyl Group

The TMS group can also exert significant control over the regioselectivity of reactions, primarily through steric hindrance and electronic effects.

Diels-Alder Reaction

In the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, the TMS group can influence the regiochemical outcome. For instance, in the reaction of 1-trimethylsilylbutadiene with unsymmetrical dienophiles, the "ortho" adduct generally predominates.[1] However, if the diene has other substituents, their directing effects can override that of the TMS group.[15] The electronic nature of the TMS group, acting as a weak electron-donating group, can also influence the frontier molecular orbital energies, thereby affecting the regioselectivity.

Quantitative Data on Diels-Alder Regioselectivity

| Diene | Dienophile | Product Ratio ("ortho":"meta") | Reference |

| 1-Trimethylsilylbutadiene | Methyl acrylate | Major "ortho" | [1] |

| 1-Trimethylsilyl-3-methoxybutadiene | Methyl acrylate | Controlled by methoxy group | [15] |

Transition-Metal-Catalyzed Allylic Substitution

In palladium-catalyzed allylic substitution reactions, the TMS group acts as a powerful directing group. The use of trimethylsilyl-substituted allylic acetates leads to the exclusive formation of γ-substituted products, demonstrating the ability of the silyl group to steer the nucleophilic attack away from its position. This directing effect is attributed to both steric hindrance and the β-silicon effect, where the silicon atom stabilizes a developing positive charge at the β-position in the transition state.

Quantitative Data on TMS-Directed Allylic Substitution

| Substrate | Nucleophile | Catalyst System | Regioselectivity (γ-product) | Reference |

| Trimethylsilyl-substituted allylic acetate | Soft carbon nucleophiles | Palladium catalyst | Exclusive formation | |

| Trimethylsilyl-substituted allylic epoxide | Methyl acetoacetate | Palladium catalyst | Pronounced steering to γ-product |

Experimental Protocol for Hosomi-Sakurai Reaction (Allylation)

The Hosomi-Sakurai reaction is a Lewis acid-promoted allylation of electrophiles with allyltrimethylsilane, where the TMS group plays a key role in the reaction mechanism.

-

Reagents and Materials: Aldehyde (1.0 equiv), Allyltrimethylsilane (1.5 equiv), Titanium tetrachloride (TiCl₄, 1.0 equiv), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

To a solution of the aldehyde in DCM at -78 °C, slowly add TiCl₄ and stir for 5 minutes.

-

Add allyltrimethylsilane dropwise and continue stirring at -78 °C for 30 minutes.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford the homoallylic alcohol.

-

Signaling Pathway for TMS-Directed Regioselectivity

Caption: Regioselective control by the TMS group in allylic substitution.

Conclusion

The trimethylsilyl group is an indispensable tool in the arsenal of the modern synthetic chemist. Its predictable and tunable influence on reaction selectivity, stemming from a combination of steric bulk and unique electronic properties, allows for the efficient and controlled synthesis of complex molecules. From its foundational role as a protecting group to its more nuanced applications in directing stereochemistry and regiochemistry, the TMS group continues to be a key enabler in the fields of organic synthesis, drug discovery, and materials science. A thorough understanding of its behavior is paramount for any researcher aiming to achieve high levels of precision and efficiency in chemical synthesis.

References

- 1. Regioselectivity in the Diels–Alder reaction of 1-trimethylsilylbutadiene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diene-Transmissive Enantioselective Diels-Alder Reactions and Sequences Involving Substituted Dendralenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. 2-TRIMETHYLSILYLOXY-1,3-BUTADIENE, A NEW REACTIVE DIENE. PREPARATION AND REACTIONS | Semantic Scholar [semanticscholar.org]

- 7. youtube.com [youtube.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Regioselectivity in the Diels–Alder reactions of 3- and 4-substituted 1-trimethylsilylbutadienes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]

An In-depth Technical Guide to the Solubility and Stability of (4-Chlorobutoxy)trimethylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (4-Chlorobutoxy)trimethylsilane in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from analogous trimethylsilyl ethers and alkoxysilanes to provide a robust framework for its handling and use in research and development.

Executive Summary

This compound is a bifunctional organosilicon compound featuring a terminal chlorine atom, a good leaving group for nucleophilic substitution, and a trimethylsilyl ether group, which is commonly used for surface modification or as a protecting group for alcohols.[1][2] Its utility in organic synthesis is dictated by its solubility in reaction media and its stability under various conditions. This guide outlines these properties, providing a foundation for its effective application in drug development and other research areas.

Solubility Profile

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent Family | Specific Solvents | Estimated Solubility | Rationale and Remarks |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The ether oxygen can act as a hydrogen bond acceptor, and the overall non-polar nature of these solvents is compatible with the alkyl and silyl groups. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Compatible with the chlorobutyl group and the overall low polarity of the molecule. |

| Hydrocarbons | Hexanes, Toluene, Pentane | High | The non-polar nature of these solvents favors the dissolution of the non-polar trimethylsilyl and butyl groups. |

| Polar Aprotic Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) | Moderate to High | While polar, these solvents are generally good solvents for a wide range of organic compounds. DMF has been noted to catalyze silylation reactions, indicating good solubility.[3] |

| Alcohols | Methanol, Ethanol | Low to Moderate (with reaction) | Protic solvents can react with the silyl ether, especially in the presence of acid or base catalysts, leading to solvolysis.[4] |

| Water | Very Low | Insoluble and reactive. The compound will readily hydrolyze in the presence of water. |

Stability Profile

The stability of this compound is primarily governed by the lability of the trimethylsilyl (TMS) ether bond. TMS ethers are among the most sensitive silyl ethers to hydrolysis.[3][5]

Hydrolytic Stability

The silicon-oxygen bond is susceptible to cleavage by nucleophilic attack, particularly from water. This hydrolysis can be catalyzed by both acids and bases.[6] The reaction is generally slowest at a neutral pH. The general trend for the hydrolytic stability of alkoxysilanes is that bulkier alkoxy groups increase stability.[7] As a trimethylsilyl ether, this compound is expected to be highly susceptible to hydrolysis.

Stability in the Presence of Acids and Bases

-

Acidic Conditions: Silyl ethers are readily cleaved under acidic conditions. The stability of silyl ethers in acidic media generally follows the order: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[5] Thus, this compound is expected to be very unstable in the presence of even weak acids.

-

Basic Conditions: The stability of silyl ethers to base-catalyzed hydrolysis follows a similar trend, with TMS being the most labile.[5]

Stability Towards Other Reagents

-

Nucleophiles: Strong nucleophiles can attack the silicon atom, leading to cleavage of the Si-O bond. Fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF) are particularly effective for cleaving silyl ethers due to the formation of a strong Si-F bond.[3][8]

-

Oxidizing and Reducing Agents: Silyl ethers are generally stable to a wide range of oxidizing and reducing agents.[3][8]

Table 2: Comparative Stability of Common Silyl Ethers (General Trend)

| Silyl Ether | Relative Stability in Acid | Relative Stability in Base |

| TMS (Trimethylsilyl) | 1 (Least Stable) | 1 (Least Stable) |

| TES (Triethylsilyl) | 64 | ~10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | ~100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Data presented is a relative comparison and synthesized from various sources for illustrative purposes.[5]

Experimental Protocols

The following are general protocols that can be adapted to study the solubility and stability of this compound.

Protocol for Determining Solubility

Objective: To determine the approximate solubility of this compound in a given organic solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., THF, DCM, Hexane)

-

Small, sealable vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Gas chromatography-mass spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Add a known volume (e.g., 1 mL) of the selected organic solvent to a vial containing a stir bar.

-

Using the analytical balance, weigh a small amount of this compound and add it to the vial. Record the mass.

-

Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C).

-

Continue to add small, weighed portions of this compound until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring).

-

Allow the undissolved solid to settle.

-

Carefully take a known volume of the supernatant and dilute it with a known volume of the same solvent.

-

Analyze the diluted solution by GC-MS or NMR (using an internal standard) to determine the concentration of this compound.

-

Calculate the solubility in g/100 mL or mol/L.

Protocol for Assessing Stability (Hydrolysis)

Objective: To qualitatively or semi-quantitatively assess the stability of this compound in the presence of water.

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., THF)

-

Water

-

Acidic or basic catalyst (optional, e.g., acetic acid or triethylamine)

-

NMR spectrometer

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a stock solution of this compound in the anhydrous organic solvent of a known concentration (e.g., 0.1 M).

-

In an NMR tube, mix a known volume of the stock solution with a small, known amount of water.

-

(Optional) Add a catalytic amount of acid or base.

-

Acquire an initial NMR spectrum (t=0).

-

Monitor the reaction over time by acquiring subsequent NMR spectra at regular intervals. Look for the disappearance of the starting material peaks and the appearance of new peaks corresponding to the hydrolyzed product (4-chlorobutanol and trimethylsilanol).

-

Alternatively, the reaction can be monitored by TLC, spotting the reaction mixture over time and observing the disappearance of the starting material spot and the appearance of a more polar product spot.

Visualizing Stability Factors

The stability of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

Caption: Logical relationship of factors influencing the stability of this compound.

Conclusion

This compound is a versatile chemical intermediate with predictable solubility in common aprotic organic solvents. Its primary liability is the susceptibility of the trimethylsilyl ether group to hydrolysis, which is accelerated by both acidic and basic conditions. Understanding these properties is crucial for its successful application in synthesis, enabling researchers to select appropriate reaction and workup conditions to maintain the integrity of the molecule. When handling this compound, it is imperative to use anhydrous solvents and inert atmospheres to prevent premature degradation.

References

- 1. 4-Chlorobutoxy(trimethyl)silane, 13617-19-1 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fiveable.me [fiveable.me]

In-Depth Technical Guide: Hazards and Safety Precautions for Handling (4-Chlorobutoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorobutoxy)trimethylsilane (CAS No. 13617-19-1) is a bifunctional organosilane compound utilized in organic synthesis, particularly for surface modification and as a linker in various chemical applications.[1][2][3] Its dual reactivity, stemming from the chloroalkyl group and the trimethylsilyl ether, makes it a valuable reagent. However, its chemical nature also necessitates stringent safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the known hazards, safety precautions, and handling procedures for this compound, based on available safety data and general practices for related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for causing harm upon ingestion, skin contact, and eye contact, as well as respiratory irritation.[4]

GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .[4]

Pictograms

The following GHS pictograms are associated with this compound:[4]

-

(GHS07)

-

(GHS08)

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

| Property | This compound | Chlorotrimethylsilane (for reference) |

| CAS Number | 13617-19-1[4] | 75-77-4[5] |

| Molecular Formula | C₇H₁₇ClOSi[2] | C₃H₉ClSi[5] |

| Molecular Weight | 180.75 g/mol [4] | 108.64 g/mol [5] |

| Physical Form | Liquid[4] | Colorless, fuming liquid[6] |

| Boiling Point | Data not available | 57 °C |

| Melting Point | Data not available | -40 °C |

| Flash Point | Data not available | -18 °F (-28 °C)[6] |

| Density | Data not available | 0.856 g/mL at 25 °C |

| Purity | 97%[4] | ≥98.0% (GC) |

Table 2: Toxicological Data

| Data Point | This compound | Chlorotrimethylsilane (for reference) |

| Acute Oral Toxicity | H302: Harmful if swallowed[4] | Acute toxicity estimate: 100 mg/kg (Expert judgement) |

| Acute Dermal Toxicity | Data not available | LD50 Rabbit: 1,513 mg/kg (OECD Test Guideline 402) |

| Acute Inhalation Toxicity | H335: May cause respiratory irritation[4] | LC50 Rat: 9.4 mg/l, 4 h (vapour, OECD Test Guideline 403) |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4] | Causes burns (Rabbit, 4 h, OECD Test Guideline 404) |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4] | Causes serious eye damage (Draize Test) |

Experimental Protocols: Safe Handling and Storage

Due to its classification and the reactive nature of the trimethylsilyl ether group, this compound should be handled with care, assuming it is sensitive to moisture and air. The following are general experimental protocols for handling such reagents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.[5]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[5]

-

Skin and Body Protection: A flame-retardant laboratory coat. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3] If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety:

-

Temperature: Store in a refrigerator.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]

-

Container: Keep the container tightly closed in a dry and well-ventilated area.[8]

-

Incompatible Materials: Keep away from water, strong oxidizing agents, strong acids, and strong bases.[7]

Handling and Dispensing

Given its likely sensitivity to air and moisture, the use of inert atmosphere techniques is highly recommended.

Methodology for Transferring this compound using a Syringe:

-

Preparation: Ensure all glassware is dry, either by oven-drying overnight at 125 °C or flame-drying under vacuum.[9] Assemble the apparatus while hot and cool under a stream of dry inert gas (nitrogen or argon).[2]

-

Inerting the Reagent Bottle: Puncture the septum on the reagent bottle with a needle connected to a source of dry, high-purity inert gas. Use a second needle as an outlet to vent the bottle.

-

Syringe Preparation: Dry the syringe and needle in an oven before use.[9] Flush the syringe with dry inert gas multiple times to remove any residual air and moisture.[9]

-

Transfer: With a positive pressure of inert gas in the reagent bottle, insert the prepared syringe needle through the septum. Allow the pressure to slowly fill the syringe with the desired volume of the liquid. Do not pull back the plunger, as this can cause leaks and introduce air.[9]

-

Dispensing: Once the desired volume is drawn, withdraw the syringe and quickly insert it into the septum of the reaction vessel. Dispense the reagent into the reaction mixture.

-

Cleaning: Immediately after use, quench any residual reagent in the syringe by carefully drawing up a suitable solvent (e.g., isopropanol) followed by water. Clean all equipment thoroughly.

Emergency Procedures

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures

While a specific flash point is not available, related compounds like chlorotrimethylsilane are highly flammable.[6]

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Do not use water, as silyl ethers can react with water.[7]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Hazardous combustion products include carbon oxides, hydrogen chloride, and silicon dioxide.[3]

-

Protective Equipment: Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[3]

-

Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Collect the material in a suitable, closed container for disposal.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available scientific literature describing the involvement of this compound in specific biological signaling pathways. Its primary application is in chemical synthesis and materials science.

The following diagrams illustrate the general logical relationships for handling this hazardous chemical.

Caption: Logical relationship between hazards and safety precautions.

Caption: General experimental workflow for handling this compound.

Conclusion

This compound is a valuable chemical reagent that requires careful handling due to its inherent hazards. While specific quantitative toxicological and physical data are limited, the available information, combined with established protocols for handling air- and moisture-sensitive compounds, provides a strong framework for its safe use. Adherence to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment and inert atmosphere techniques, is essential for minimizing risks in a laboratory setting. Researchers should always consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before commencing any work with this compound.

References

- 1. research.unl.edu [research.unl.edu]

- 2. web.mit.edu [web.mit.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-Chlorobutoxy(trimethyl)silane, 13617-19-1 | BroadPharm [broadpharm.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Electrophilic Sites of (4-Chlorobutoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nature of (4-Chlorobutoxy)trimethylsilane, a bifunctional reagent with significant applications in chemical synthesis. The document elucidates the key reactive centers, provides illustrative experimental protocols for their derivatization, and presents data in a structured format to facilitate understanding and application in research and development.

Core Concepts: Identifying the Electrophilic Centers

This compound, with the chemical structure shown below, possesses two primary electrophilic sites susceptible to nucleophilic attack. The reactivity of these sites is dictated by the electronegativity of the adjacent atoms and the stability of the potential leaving groups.

Caption: Chemical Structure of this compound.

The two principal electrophilic sites are:

-

The Carbon Atom of the Chlorobutyl Group (C4): The carbon atom directly bonded to the chlorine atom is the primary and most reactive electrophilic center. The high electronegativity of the chlorine atom induces a partial positive charge on this carbon, making it susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions (S_N_2).

-

The Silicon Atom of the Trimethylsilyl Group (Si): The silicon atom is a secondary, or "soft," electrophilic center. While less reactive than the C4 carbon, it can be attacked by strong or "hard" nucleophiles, particularly those with a high affinity for silicon, such as fluoride ions or organometallic reagents. This can lead to the cleavage of the silicon-oxygen bond.

The differential reactivity of these two sites allows for selective functionalization of the molecule, a valuable characteristic in multi-step organic synthesis.

Reaction Pathways and Mechanisms

The electrophilic nature of this compound facilitates a variety of chemical transformations. The following diagrams illustrate the primary reaction pathways at each electrophilic center.

Caption: Nucleophilic substitution at the primary electrophilic carbon.

Caption: Nucleophilic attack at the secondary electrophilic silicon atom.

Data Presentation: Illustrative Reaction Parameters

The following tables summarize typical reaction conditions and expected yields for common nucleophilic substitution reactions at the C4 position of this compound. These values are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Williamson Ether Synthesis

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Phenol | K₂CO₃ | Acetonitrile | 80 | 12-24 | 85-95 |

| Benzyl alcohol | NaH | THF | 25-60 | 6-12 | 80-90 |

| Ethanol | NaOEt | Ethanol | 78 | 8-16 | 75-85 |

Table 2: Synthesis of Alkyl Azides

| Azide Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Sodium Azide (NaN₃) | DMF | 80-100 | 12-24 | 90-98 |

| Trimethylsilyl Azide | N/A | 110 | 24 | 85-95 |

Table 3: Synthesis of Amines

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Piperidine | K₂CO₃ | Acetonitrile | 80 | 12-24 | 80-90 | | Aniline | Et₃N | Toluene | 110 | 24-48 | 70-80 | | Ammonia (excess) | N/A | Ethanol | 100 (sealed tube) | 24 | 40-60 (primary amine) |

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: General Procedure for Williamson Ether Synthesis

Objective: To synthesize an ether by reacting this compound with an alcohol.

Materials:

-

This compound

-

Selected alcohol (e.g., phenol)

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Extraction and purification supplies (separatory funnel, drying agent, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a stirred solution of the alcohol (1.0 eq.) in the chosen solvent, add the base (1.5-2.0 eq.).

-

Add this compound (1.1 eq.) to the mixture.

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Protocol 2: General Procedure for the Synthesis of 4-(Trimethylsiloxy)butyl Azide

Objective: To synthesize an alkyl azide from this compound.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Add sodium azide (1.5 eq.) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for the required duration, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable extraction solvent (e.g., diethyl ether).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude azide.

-

Caution: Alkyl azides can be explosive. Handle with appropriate safety precautions. Purification is typically achieved by careful distillation under reduced pressure or used directly in the next step.

Protocol 3: General Procedure for the Synthesis of N-(4-(trimethylsiloxy)butyl)amines

Objective: To synthesize a secondary or tertiary amine from this compound.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine)

-

Base (e.g., potassium carbonate or triethylamine)

-

Anhydrous solvent (e.g., acetonitrile or toluene)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, combine the amine (1.0-1.2 eq.), the base (1.5 eq.), and the solvent.

-

Add this compound (1.0 eq.) to the mixture.

-

Heat the reaction to the specified temperature and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter to remove any solids.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to obtain the crude product.

-

Purify the product by column chromatography or distillation as appropriate for the specific amine.

Conclusion

This compound is a versatile synthetic building block characterized by two distinct electrophilic centers. The primary site, the carbon atom of the chlorobutyl moiety, readily undergoes nucleophilic substitution with a variety of nucleophiles, providing a straightforward route to a diverse range of functionalized silanes. The secondary electrophilic site at the silicon atom offers opportunities for further transformations under more forcing conditions. A thorough understanding of the reactivity of these sites, as detailed in this guide, is crucial for the strategic design of synthetic pathways in drug discovery and materials science. Researchers are encouraged to adapt the provided protocols to their specific needs, always adhering to appropriate laboratory safety practices.

An In-depth Technical Guide to the Nucleophilic Substitution Potential of (4-Chlorobutoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Chlorobutoxy)trimethylsilane is a versatile bifunctional molecule that holds significant promise in organic synthesis, particularly in the development of novel pharmaceutical compounds and functionalized materials. Its structure, featuring a reactive primary alkyl chloride and a stable trimethylsilyl ether, allows for selective nucleophilic substitution at the carbon-chlorine bond. This guide provides a comprehensive overview of the nucleophilic substitution potential of this compound, detailing the underlying reaction mechanisms, influential factors, and synthetic applications. While specific quantitative data for this particular substrate is limited in publicly available literature, this document extrapolates from established principles of nucleophilic substitution to provide expected reactivity patterns and representative experimental protocols.

Core Concepts in Nucleophilic Substitution

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In the case of this compound, the electrophilic center is the carbon atom bonded to the chlorine, which serves as a good leaving group. The trimethylsilyl ether group is generally stable under typical nucleophilic substitution conditions.

The reaction can proceed through two primary mechanisms:

-

SN2 (Substitution Nucleophilic Bimolecular): This is a single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For primary alkyl halides like this compound, the SN2 pathway is generally favored due to minimal steric hindrance.

-

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. The rate-determining step is the formation of the carbocation, and the reaction rate is primarily dependent on the substrate concentration. This pathway is less likely for primary alkyl halides due to the instability of the primary carbocation.

Factors Influencing Nucleophilic Substitution on this compound

Several factors dictate the outcome and efficiency of nucleophilic substitution reactions involving this compound. Understanding these is critical for reaction design and optimization.

| Factor | Influence on this compound Reactivity |

| Nucleophile Strength | Stronger nucleophiles (e.g., RS⁻, I⁻, CN⁻, N₃⁻) will favor the SN2 reaction, leading to faster reaction rates and higher yields. Weaker nucleophiles (e.g., H₂O, ROH) will react more slowly. |

| Solvent | Polar aprotic solvents (e.g., Acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity, and would favor the SN1 pathway if it were viable. |

| Temperature | Higher temperatures generally increase the rate of both SN1 and SN2 reactions. However, higher temperatures can also promote competing elimination (E2) reactions, although this is less of a concern with primary alkyl halides unless a sterically hindered, strong base is used. |

| Leaving Group | The chloride ion is a good leaving group, making this compound a suitable substrate for nucleophilic substitution. |

| Steric Hindrance | As a primary alkyl chloride, the steric hindrance around the electrophilic carbon is low, strongly favoring the SN2 mechanism. |

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its ability to introduce a protected hydroxyl group tethered to a four-carbon chain onto various nucleophilic species. This is particularly valuable in multi-step syntheses where the hydroxyl group needs to be revealed at a later stage.

Synthesis of Ethers

The Williamson ether synthesis is a classic and effective method for preparing ethers from alkyl halides.

Representative Experimental Protocol: Synthesis of (4-Ethoxybutoxy)trimethylsilane

-

Alkoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq.) in anhydrous ethanol (a sufficient volume to dissolve the sodium) with cooling.

-

Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Expected Quantitative Data (Illustrative)

| Nucleophile (Alkoxide) | Expected Relative Rate | Expected Yield Range |

| Sodium Methoxide | High | 85-95% |

| Sodium Ethoxide | High | 80-90% |

| Sodium tert-Butoxide | Low (due to steric hindrance) | < 20% (Elimination may compete) |

Synthesis of Amines

Direct alkylation of amines with alkyl halides can lead to overalkylation. Therefore, methods like the Gabriel synthesis or the use of an azide intermediate are often preferred for preparing primary amines.

Representative Experimental Protocol: Synthesis of 4-(Trimethylsiloxy)butan-1-amine via Azide Reduction

-

Azide Formation: Dissolve this compound (1.0 eq.) and sodium azide (1.2 eq.) in a polar aprotic solvent like DMF. Heat the mixture to 60-80 °C and monitor the reaction by TLC or GC.

-

Work-up: Once the reaction is complete, cool the mixture, pour it into water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude (4-azidobutoxy)trimethylsilane.

-

Reduction: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a solution of the crude azide in THF dropwise.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature. Cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and wash with THF.

-

Purification: Concentrate the filtrate under reduced pressure to yield the desired primary amine. Further purification can be achieved by distillation.

Expected Quantitative Data (Illustrative)

| Reagent | Expected Yield Range (Azide Formation) | Expected Yield Range (Reduction) |

| Sodium Azide | 90-98% | 85-95% |

Synthesis of Thioethers

Thioethers can be readily synthesized by the reaction of this compound with a thiolate nucleophile.

Representative Experimental Protocol: Synthesis of Trimethyl((4-(phenylthio)butoxy)silane)

-

Thiolate Preparation: In a round-bottom flask, dissolve thiophenol (1.0 eq.) in a suitable solvent such as DMF. Add a base like sodium hydride (1.1 eq.) portion-wise at 0 °C to generate the sodium thiophenoxide in situ.

-

Reaction: To this solution, add this compound (1.0 eq.) dropwise at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude thioether can be purified by column chromatography.

Expected Quantitative Data (Illustrative)

| Nucleophile (Thiolate) | Expected Relative Rate | Expected Yield Range |

| Sodium Thiophenoxide | Very High | 90-98% |